“N-(piperidin-4-yl)benzamide hydrochloride” is a chemical compound with the CAS Number: 83540-09-4 . It has a molecular weight of 240.73 . The IUPAC name for this compound is N-(4-piperidinyl)benzamide hydrochloride .
The synthesis of N-(piperidin-4-yl)benzamide derivatives has been guided by bioisosterism and pharmacokinetic parameters . A series of novel benzamide derivatives have been designed and synthesized . Preliminary in vitro studies indicated that compounds 10b and 10j show significant inhibitory bioactivity in HepG2 cells .
The InChI code for “N-(piperidin-4-yl)benzamide hydrochloride” is 1S/C12H16N2O.ClH/c15-12(10-4-2-1-3-5-10)14-11-6-8-13-9-7-11;/h1-5,11,13H,6-9H2,(H,14,15);1H
. This code provides a standard way to encode the compound’s molecular structure.
N-(piperidin-4-yl)benzamide hydrochloride is a chemical compound that belongs to the class of benzamide derivatives. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of antitumor agents. The presence of the piperidine moiety contributes to its biological activity, making it a subject of interest in various pharmacological studies.
The compound can be synthesized through various methods, as detailed in scientific literature and patents. It is often derived from piperidine and benzamide precursors, which are common in organic synthesis. Notably, research has shown that derivatives of N-(piperidin-4-yl)benzamide exhibit significant biological activities, including antitumor effects against specific cancer cell lines.
N-(piperidin-4-yl)benzamide hydrochloride is classified as an organic compound and specifically falls under the category of amides. Its structure features a piperidine ring attached to a benzamide moiety, which is central to its pharmacological properties.
The synthesis of N-(piperidin-4-yl)benzamide hydrochloride can be achieved through several routes. One common method involves the reaction of piperidine with benzoyl chloride or related compounds under controlled conditions. Another approach utilizes various coupling reactions that link the piperidine moiety to a benzamide structure.
The molecular formula for N-(piperidin-4-yl)benzamide hydrochloride is C_{12}H_{16}ClN_{2}O. Its structure consists of a benzene ring connected to a piperidine ring via an amide linkage.
N-(piperidin-4-yl)benzamide hydrochloride can undergo various chemical reactions, including:
Reactions are typically monitored using Thin Layer Chromatography (TLC) or High Performance Liquid Chromatography (HPLC) to ensure completion and purity.
The mechanism by which N-(piperidin-4-yl)benzamide hydrochloride exerts its biological effects involves interaction with specific cellular targets. Research indicates that certain derivatives can modulate pathways associated with cell cycle regulation and apoptosis.
In vitro studies have demonstrated that some derivatives activate pathways involving hypoxia-inducible factor 1 alpha (HIF-1α), leading to increased expression of proteins such as p21 and cleaved caspase-3, which are crucial for inducing apoptosis in cancer cells .
N-(piperidin-4-yl)benzamide hydrochloride has significant applications in scientific research:
The piperidine-benzamide hybrid scaffold, exemplified by N-(piperidin-4-yl)benzamide hydrochloride (CAS 83540-09-4), represents a privileged structure in modern drug discovery due to its versatile bioactivity and synthetic adaptability. This scaffold’s dual pharmacophoric character combines the metabolic stability of the piperidine ring with the target-binding versatility of the benzamide group, enabling interactions with diverse biological targets [4] [9].
Anticancer Applications
Table 1: Anticancer Activity of Select N-(Piperidin-4-yl)benzamide Derivatives
Compound | Structural Feature | Cancer Cell Line | IC50 (µM) | Primary Mechanism |
---|---|---|---|---|
47 | Methoxy substitution | HepG2 | 0.25 | p53/p21 activation |
5* | Halogenated benzamide | Hepatocellular | 0.18 | Caspase-3 upregulation |
Unsubstituted | None | HepG2 | >10 | Baseline reference |
*Derivative from Jin et al. [9]
Antiviral Applications
Scaffold Versatility
The scaffold’s structural plasticity allows optimization for target specificity:
The development of 4-aminopiperidine-based therapeutics reflects three key phases: scaffold identification, synthetic methodology refinement, and targeted bioactivity optimization.
Synthetic Advancements
Key Therapeutic Milestones
Table 2: Evolution of Key 4-Aminopiperidine Therapeutics
Era | Representative Compound | Therapeutic Area | Development Approach |
---|---|---|---|
1980s | Raloxifene | Breast cancer | Semi-synthetic modification |
2000s | HCV assembly inhibitor 1 | Antiviral | Phenotypic screening |
2010s | ML352 | Neurodegeneration | HTS + SAR optimization |
2020s | Compound 47 | Oncology | Rational design |
Structural Diversification
Over 75% of recent derivatives focus on C-4 benzamide modifications to enhance target engagement:
The scaffold’s bioisosteric flexibility allows replacement of piperazine rings while maintaining binding affinity—enabling reduced off-target effects in CNS drug candidates [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0